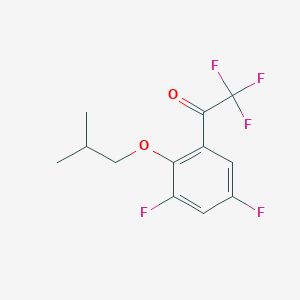
2'-iso-Butoxy-2,2,2,3',5'-pentafluoroacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-iso-Butoxy-2,2,2,3’,5’-pentafluoroacetophenone is an organic compound with a unique structure that includes a butoxy group and multiple fluorine atoms attached to an acetophenone core
Vorbereitungsmethoden
The synthesis of 2’-iso-Butoxy-2,2,2,3’,5’-pentafluoroacetophenone typically involves the reaction of a fluorinated acetophenone with an appropriate butoxy reagent. One common method is to react 2,2,2,3’,5’-pentafluoroacetophenone with iso-butyl alcohol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
2’-iso-Butoxy-2,2,2,3’,5’-pentafluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Wissenschaftliche Forschungsanwendungen
2’-iso-Butoxy-2,2,2,3’,5’-pentafluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2’-iso-Butoxy-2,2,2,3’,5’-pentafluoroacetophenone involves its interaction with molecular targets through its functional groups. The butoxy group and fluorine atoms can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2’-iso-Butoxy-2,2,2,3’,5’-pentafluoroacetophenone can be compared with other fluorinated acetophenones, such as:
2’,3’,4’,5’,6’-Pentafluoroacetophenone: Lacks the butoxy group, making it less versatile in certain applications.
2’-iso-Butoxy-2,2,2,5’-tetrafluoroacetophenone: Contains one less fluorine atom, which can affect its reactivity and interactions. The presence of the butoxy group and the specific arrangement of fluorine atoms in 2’-iso-Butoxy-2,2,2,3’,5’-pentafluoroacetophenone makes it unique and suitable for specific applications
Eigenschaften
Molekularformel |
C12H11F5O2 |
|---|---|
Molekulargewicht |
282.21 g/mol |
IUPAC-Name |
1-[3,5-difluoro-2-(2-methylpropoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C12H11F5O2/c1-6(2)5-19-10-8(11(18)12(15,16)17)3-7(13)4-9(10)14/h3-4,6H,5H2,1-2H3 |
InChI-Schlüssel |
NJDLQRTXMGWTEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=C(C=C(C=C1F)F)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3,7-dimethylocta-2,6-dienylsulfanyl)-4-oxopyrimidin-5-yl]methylamino]acetic acid](/img/structure/B12640996.png)
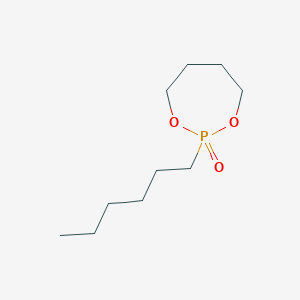
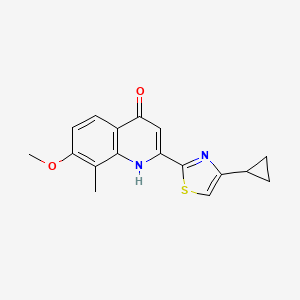
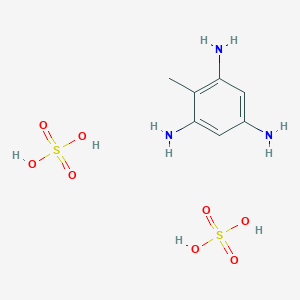
![1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one](/img/structure/B12641013.png)

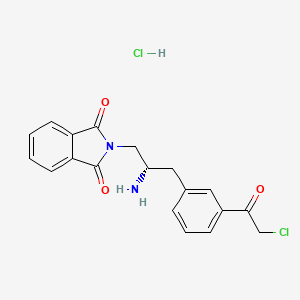
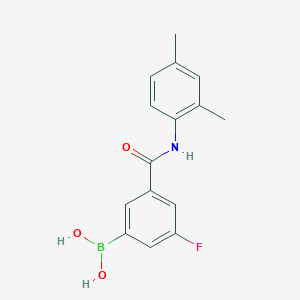
![N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine](/img/structure/B12641053.png)
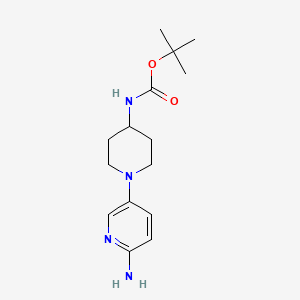
![N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12641061.png)
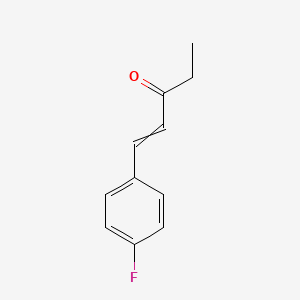

![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12641085.png)
